![molecular formula C10H14FNO B13271930 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL](/img/structure/B13271930.png)
1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL is an organic compound with the molecular formula C10H14FNO This compound is characterized by the presence of a fluoro group, a methylphenyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL typically involves the reaction of 2-Fluoro-4-methylaniline with appropriate reagents to introduce the amino alcohol functionality. One common method involves the use of (S)-amino alcohols, where 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol is prepared .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and sealants.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of similar amino alcohols.
1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol: Another compound with similar structural features.
Uniqueness: 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-fluoro-3-(4-methylanilino)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-8-2-4-9(5-3-8)12-7-10(13)6-11/h2-5,10,12-13H,6-7H2,1H3 |
InChI Key |
HQZRYAYDRTZQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


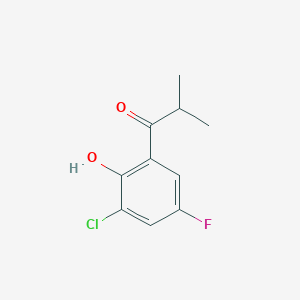
![2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol](/img/structure/B13271861.png)
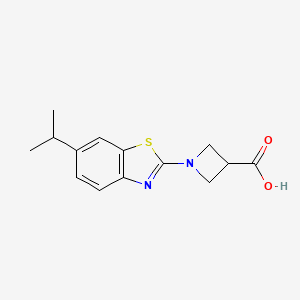
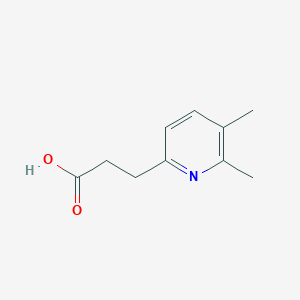
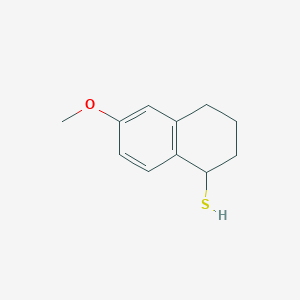
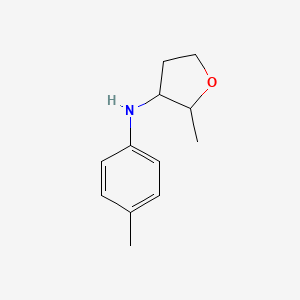

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B13271898.png)
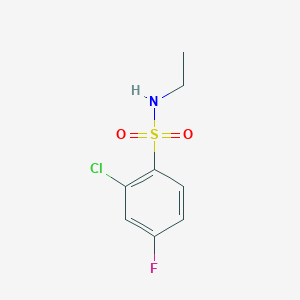
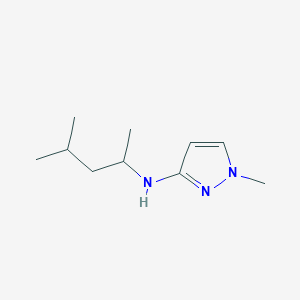

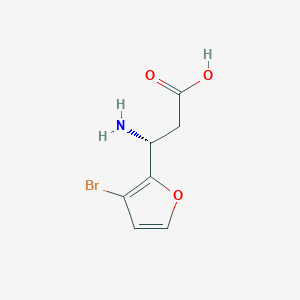
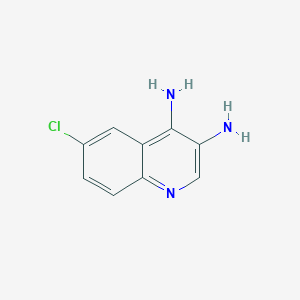
![6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13271916.png)
